molecular formula C15H18N2OS B5626637 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide

4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide

Cat. No. B5626637
M. Wt: 274.4 g/mol
InChI Key: LLDRWVCNDHURRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of thiophene carboxamide derivatives, including compounds similar to "4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide," involves complex reactions that yield biologically active molecules. One study describes the synthesis of thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. These compounds were synthesized through reactions that emphasize the structural specificity and functional groups essential for biological activity, highlighting the intricate steps involved in obtaining such molecules (Vasu et al., 2003).

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been analyzed through various spectroscopic and crystallographic methods. Studies reveal the importance of the arrangement of functional groups and the overall molecular conformation. For instance, the molecular and crystal structure of related compounds indicates the significance of intramolecular hydrogen bonding and the orientation of substituent groups in determining stability and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, reactions involving thiophene carboxamide derivatives with various reagents can lead to the synthesis of compounds with different biological activities. The reactivity patterns offer insights into the electrophilic and nucleophilic sites within the molecule, guiding the design of new derivatives with tailored properties (Ali et al., 2019).

Physical Properties Analysis

The physical properties of thiophene carboxamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can affect the compound's stability, formulation, and biological activity. Research in this area focuses on characterizing these properties through experimental analysis and theoretical calculations (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential applications of thiophene carboxamide derivatives. Studies employing computational and experimental techniques have provided insights into the electron distribution, potential reactive sites, and interaction mechanisms with biological molecules. These analyses are essential for developing new compounds with desired biological activities (Kurian et al., 2013).

Mechanism of Action

The mechanism of action of “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” would depend on its specific biological targets. Many thiophene derivatives are known to have biological activity, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” would depend on its specific properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

Future research on “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” and related compounds could focus on exploring their potential biological activities and developing efficient methods for their synthesis. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

4-[3-[1-(dimethylamino)ethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(17(2)3)11-5-4-6-12(7-11)13-8-14(15(16)18)19-9-13/h4-10H,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRWVCNDHURRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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